![molecular formula C18H10BrFN2O4S B4558397 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4558397.png)
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
説明
Pyrimidinediones are a class of nitrogen-containing heterocyclic compounds that have attracted significant interest due to their diverse biological activities and applications in pharmaceutical chemistry. The synthesis and modification of pyrimidinedione derivatives allow for the exploration of their potential as pharmacological agents and their use in chemical research (O'Rourke et al., 2018).
Synthesis Analysis
The synthesis of pyrimidinedione derivatives often involves multi-step reactions, including thio-alkylation and cyclization processes. A notable method for synthesizing these compounds includes the two-step synthesis from mercaptouracil derivatives, which allows for the scalable production of the thieno[2,3-d]pyrimidinedione core. Late-stage functionalization techniques, such as bromination and Suzuki-Miyaura reactions, are employed to introduce various substituents into the molecule, enhancing its diversity and potential biological activity (O'Rourke et al., 2018).
Molecular Structure Analysis
Molecular structure characterization of pyrimidinedione derivatives is typically achieved through techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical methods confirm the structure of newly synthesized compounds and provide detailed information on their molecular conformations and substituent positions (Asiri & Khan, 2010).
Chemical Reactions and Properties
Pyrimidinediones undergo various chemical reactions, including nucleophilic substitutions, which allow for further functionalization and derivatization of the core structure. These reactions are crucial for modifying the chemical and biological properties of the compounds, such as their solubility, stability, and reactivity towards biological targets (Kinoshita et al., 1992).
Physical Properties Analysis
The physicochemical properties of pyrimidinedione derivatives, such as solubility, melting point, and crystal structure, are essential for their potential application in drug design and development. These properties influence the compound's bioavailability, formulation, and delivery strategies (Krishnamurthy et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidinedione derivatives, including their reactivity, stability under various conditions, and interaction with biological molecules, are critical for their application in medicinal chemistry and chemical research. Studies focus on optimizing these properties to enhance the compound's effectiveness and selectivity for its intended biological target (Madhra et al., 2002).
科学的研究の応用
Synthetic Approaches and Methodologies
Research in the domain of pyrimidine derivatives has shown significant interest in the synthesis and functionalization of these compounds due to their potential biological activities. For example, the work by Goudgaon et al. (1993) demonstrated methodologies for synthesizing phenylselenenyl- and phenylthio-substituted pyrimidines, which were evaluated for their ability to inhibit certain enzymes and showed selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon, Naguib, el Kouni, & Schinazi, 1993). This study illustrates the interest in modifying pyrimidine cores for therapeutic applications.
Biological Activities and Applications
The exploration of pyrimidine cores has extended into various biological activities. For instance, Hocková et al. (2003) focused on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating their potential in inhibiting retrovirus replication in cell culture, highlighting the antiviral potential of such derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Another significant area of application is the development of novel compounds with enhanced pharmacological profiles. For example, Akbas et al. (2018) synthesized new pyrimidine derivatives and investigated their antioxidant properties and potential as corrosion inhibitors, demonstrating the versatility of pyrimidine derivatives in both medicinal chemistry and materials science (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).
特性
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2O4S/c19-11-7-15-14(25-8-26-15)6-9(11)5-10-16(23)21-18(27)22(17(10)24)13-4-2-1-3-12(13)20/h1-7H,8H2,(H,21,23,27)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPMULKDCYLTJP-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



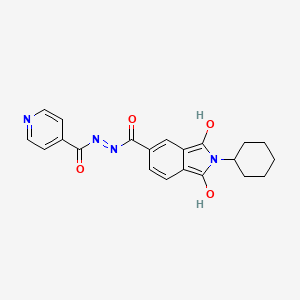
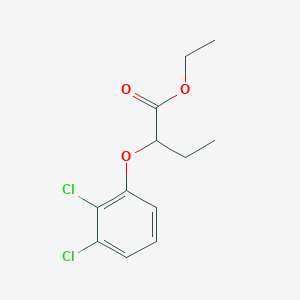
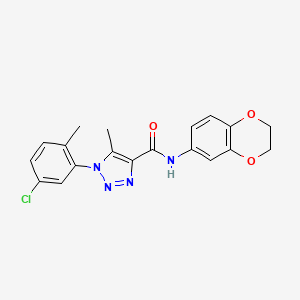
![4-methyl-3-[(phenylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4558342.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4558348.png)
![(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4558354.png)
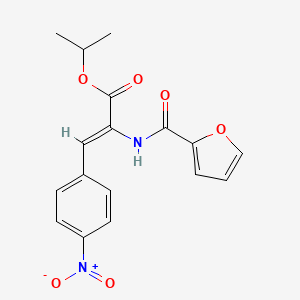
![2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4558373.png)

![N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4558401.png)
![8-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4558409.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4558415.png)
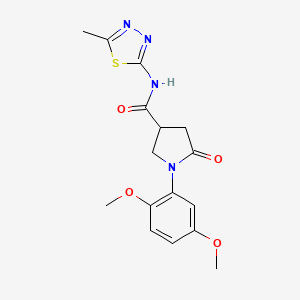
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4558424.png)